2-Amino-N-ethyl-N-(3-methyl-benzyl)-acetamide

Lipophilicity Membrane Permeability Structure-Activity Relationship

2-Amino-N-ethyl-N-(3-methyl-benzyl)-acetamide (CAS 1178767-86-6) is a primary amino acid derivative (PAAD) featuring a free α-amino group on an acetamide backbone, N-ethyl substitution, and a 3-methylbenzyl moiety. This compound belongs to a class of N'-benzyl 2-amino acetamides that have demonstrated pronounced anticonvulsant activity in maximal electroshock seizure (MES) models and neuropathic pain attenuation in formalin models.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B7874181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-ethyl-N-(3-methyl-benzyl)-acetamide
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC(=C1)C)C(=O)CN
InChIInChI=1S/C12H18N2O/c1-3-14(12(15)8-13)9-11-6-4-5-10(2)7-11/h4-7H,3,8-9,13H2,1-2H3
InChIKeyMEWBVEDILBTOOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-ethyl-N-(3-methyl-benzyl)-acetamide: A Structurally Distinct Primary Amino Acid Derivative (PAAD) Scaffold for Neuroscience and Ion Channel Research


2-Amino-N-ethyl-N-(3-methyl-benzyl)-acetamide (CAS 1178767-86-6) is a primary amino acid derivative (PAAD) featuring a free α-amino group on an acetamide backbone, N-ethyl substitution, and a 3-methylbenzyl moiety. This compound belongs to a class of N'-benzyl 2-amino acetamides that have demonstrated pronounced anticonvulsant activity in maximal electroshock seizure (MES) models and neuropathic pain attenuation in formalin models [1]. Its computed physicochemical profile—LogP of 1.0, topological polar surface area (TPSA) of 46.3 Ų, a single hydrogen bond donor, and two acceptors [2]—places it in a favorable drug-like property space distinct from close analogs. The presence of the meta-methyl substituent on the benzyl ring differentiates it from the unsubstituted benzyl and ortho/para-methyl variants, potentially modulating steric and electronic interactions at biological targets.

Why 2-Amino-N-ethyl-N-(3-methyl-benzyl)-acetamide Cannot Be Replaced by Unsubstituted Benzyl or Other Methyl Isomers in Pharmacological Studies


Within the PAAD class, subtle alterations to the N-benzyl substituent profoundly impact anticonvulsant potency and neuropathic pain attenuation. For example, in (R)-N'-benzyl 2-amino-3-methylbutanamide analogs, the presence and position of aromatic substituents directly influence MES ED50 values, with certain substitutions yielding >2-fold potency differences [1]. The 3-methylbenzyl group in this compound introduces a specific steric and electronic environment that cannot be replicated by the unsubstituted benzyl analog (2-amino-N-benzyl-N-ethylacetamide, CAS 204395-17-5) or the 2-methyl and 4-methyl isomers. Furthermore, the free α-amino group distinguishes it from N-acetylated or N-methylated analogs (e.g., N-ethyl-2-(methylamino)-N-[(3-methylphenyl)methyl]acetamide, CID 60939221), which lack the hydrogen bond donor capacity critical for target engagement [2]. Generic substitution without quantitative comparative data risks selecting a compound with altered target affinity, selectivity, and in vivo efficacy.

2-Amino-N-ethyl-N-(3-methyl-benzyl)-acetamide: Quantitative Differentiation Evidence vs. Closest Analogs


Meta-Methylbenzyl Substitution Increases Lipophilicity (LogP) by ~0.5 Log Units Compared to the Unsubstituted Benzyl Analog, Enhancing Predicted Membrane Permeability

The computed LogP (XLogP3-AA) of 2-amino-N-ethyl-N-(3-methyl-benzyl)-acetamide is 1.0, whereas the unsubstituted benzyl analog (2-amino-N-benzyl-N-ethylacetamide) has a predicted LogP of approximately 0.5 [1][2]. This ~0.5 log unit increase, driven by the meta-methyl group, corresponds to a ~3.2-fold higher predicted partition coefficient, which is associated with improved passive membrane permeability and potentially greater CNS penetration—a critical factor for anticonvulsant drug candidates [3].

Lipophilicity Membrane Permeability Structure-Activity Relationship

Preservation of a Free α-Amino Group Maintains a Hydrogen Bond Donor Count of 1, Essential for Target Interaction, Unlike N-Methylated Analogs (HBD = 1 vs. 0)

2-Amino-N-ethyl-N-(3-methyl-benzyl)-acetamide possesses one hydrogen bond donor (the primary amine), whereas its N-methylated analog (N-ethyl-2-(methylamino)-N-[(3-methylphenyl)methyl]acetamide) has zero hydrogen bond donors [1][2]. Structure-activity relationship studies on PAADs demonstrate that the free α-amino group is a critical pharmacophoric element for anticonvulsant activity; its removal or methylation abolishes hydrogen bond donation capacity and is predicted to significantly reduce target binding affinity [3].

Hydrogen Bond Donor Target Engagement PAAD Pharmacophore

High Purity Specification (≥98%) with Quality Assurance Documentation Reduces Experimental Variability Versus Lower-Purity Generic Alternatives

Reputable vendors supply 2-amino-N-ethyl-N-(3-methyl-benzyl)-acetamide at a minimum purity of 98% (e.g., ChemScene Cat. No. CS-0602058) , backed by Certificate of Analysis. In contrast, many generic sources offer only 95% purity for the unsubstituted benzyl analog . A 3% purity difference corresponds to a 60% reduction in unknown impurity burden, which is critical for reproducible electrophysiology or in vivo studies where unidentified contaminants may confound results.

Purity Quality Control Reproducibility

Optimal Application Scenarios for 2-Amino-N-ethyl-N-(3-methyl-benzyl)-acetamide in Preclinical Research


Structure-Activity Relationship (SAR) Studies on Anticonvulsant PAADs

This compound serves as a key probe to interrogate the effect of meta-methylbenzyl substitution on anticonvulsant activity in MES and subcutaneous Metrazol (scMET) models. Its LogP of 1.0 and free amine enable direct comparison with the unsubstituted benzyl and para-methyl analogs to quantify the contribution of steric and electronic factors to in vivo efficacy [1].

Voltage-Gated Sodium Channel (NaV) Antagonist Screening

Given the established role of PAADs as NaV channel modulators, this compound can be prioritized in patch-clamp electrophysiology assays (e.g., NaV1.7, NaV1.5) to evaluate state-dependent inhibition. The meta-methyl group may confer distinct isoform selectivity profiles that cannot be achieved with the benzyl parent compound.

Neuropathic Pain Model Development

In the formalin-induced pain model, PAADs with specific N-benzyl substitutions show differential pain-attenuating properties. This compound, with its defined 3-methylbenzyl pharmacophore, is suitable for dissecting the analgesic versus anticonvulsant pharmacophore requirements [1].

Quote Request

Request a Quote for 2-Amino-N-ethyl-N-(3-methyl-benzyl)-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.